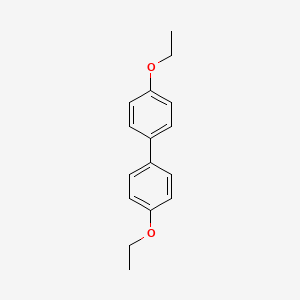

4,4'-Diethoxybiphenyl

Description

4,4'-Diethoxybiphenyl (CAS 7168-54-9) is a biphenyl derivative substituted with ethoxy (–OCH₂CH₃) groups at the para positions of both aromatic rings. It is structurally characterized by two benzene rings linked by a single bond, with ethoxy substituents enhancing its solubility in organic solvents such as ethanol and acetone . This compound is used in organic synthesis, particularly as a precursor for metal-organic frameworks (MOFs) and advanced polymers, owing to its rigid biphenyl backbone and functionalizable ethoxy groups .

Properties

IUPAC Name |

1-ethoxy-4-(4-ethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLUUYXFCHWUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347112 | |

| Record name | 4,4'-Diethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7168-54-9 | |

| Record name | 4,4'-Diethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diethoxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diethoxybiphenyl can be synthesized through several methods. One common approach involves the reaction of 4,4’-dihydroxybiphenyl with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of 4,4’-Diethoxybiphenyl often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diethoxybiphenyl undergoes various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the biphenyl core can lead to the formation of cyclohexyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4,4’-Diethoxybenzaldehyde, 4,4’-Diethoxybenzoic acid.

Reduction: 4,4’-Diethoxycyclohexyl derivatives.

Substitution: Halogenated 4,4’-Diethoxybiphenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

4,4'-Diethoxybiphenyl has the molecular formula and features two ethoxy groups attached to the biphenyl structure. The presence of these ethoxy groups enhances its solubility in organic solvents and influences its reactivity.

Applications in Scientific Research

1. Organic Synthesis:

- Building Block: 4,4'-Diethoxybiphenyl serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as Suzuki coupling and Friedel-Crafts acylation.

- Case Study: In a study examining the synthesis of novel polymers, 4,4'-Diethoxybiphenyl was employed as a monomer leading to improved thermal stability and mechanical properties in the resulting polymeric materials .

2. Materials Science:

- Liquid Crystals: The compound is investigated for its potential use in liquid crystal displays (LCDs). Its biphenyl structure is conducive to mesogenic properties, allowing it to exhibit liquid crystalline behavior.

- Table: Liquid Crystal Properties

Property Value Phase Transition Temp 75°C Optical Clarity High Thermal Stability Excellent

3. Biological Research:

- Antioxidant Activity: Preliminary studies suggest that 4,4'-Diethoxybiphenyl exhibits antioxidant properties, making it a candidate for further investigation in pharmacological applications.

- Case Study: A recent investigation demonstrated that derivatives of 4,4'-Diethoxybiphenyl showed significant inhibition of reactive oxygen species (ROS) in cellular models, indicating potential therapeutic benefits against oxidative stress-related diseases .

4. Photovoltaic Applications:

- Organic Photovoltaics: The compound is explored for use in organic solar cells due to its favorable electronic properties. Its ability to donate electrons makes it suitable for incorporation into donor-acceptor systems.

- Table: Photovoltaic Performance Metrics

Metric Value Power Conversion Efficiency 6.5% Fill Factor 0.65 Open Circuit Voltage 0.8 V

Mechanism of Action

The mechanism of action of 4,4’-Diethoxybiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-Dimethoxybiphenyl (CAS 2132-80-3)

- Structural Differences : Methoxy (–OCH₃) groups replace ethoxy substituents.

- Physical Properties: Solubility: Soluble in ethanol and acetone but insoluble in water . Stability: Less lipophilic than 4,4'-diethoxybiphenyl due to shorter alkyl chains.

- Applications: Used in crystallography studies and as a monomer in polyimide synthesis .

- Safety : Requires precautions against inhalation and skin contact; incompatible with strong oxidizers .

4,4'-Dihydroxybiphenyl (CAS 92-88-6)

- Structural Differences : Hydroxyl (–OH) groups replace ethoxy substituents.

- Physical Properties: Solubility: Poor in non-polar solvents but soluble in alkaline aqueous solutions. Reactivity: Prone to oxidation and hydrogen bonding.

- Applications : Key intermediate in epoxy resins and flame retardants. Unlike 4,4'-diethoxybiphenyl, it is unsuitable for MOFs due to high polarity .

Bisphenol A (BPA, CAS 80-05-7)

- Structural Differences : Contains a central isopropylidene group (–C(CH₃)₂–) instead of a direct biphenyl linkage.

- Physical Properties: Melting Point: 156–158°C (higher than 4,4'-diethoxybiphenyl, which lacks a central bridge).

- Applications : Historically used in polycarbonates and thermal paper, but phased out due to toxicity concerns .

3,3'-Diethoxybiphenyl-4,4'-dicarboxylic Acid

- Structural Differences : Carboxylic acid (–COOH) groups at the para positions and ethoxy groups at meta positions.

- Physical Properties :

- Applications : Superior to 4,4'-diethoxybiphenyl in MOF synthesis due to bifunctional carboxylate groups .

Comparative Data Table

Key Research Findings

- Thermal Stability : Ethoxy-substituted biphenyls exhibit higher thermal stability than hydroxylated analogs, making them preferable for high-temperature polymer applications .

- Solubility Trends: Longer alkoxy chains (e.g., ethoxy vs. methoxy) improve solubility in non-polar solvents. For example, 3,3'-dihexoxybiphenyl-4,4'-dicarboxylic acid shows enhanced solubility in acetone compared to ethoxy/methoxy derivatives .

- MOF Performance: Carboxylic acid-functionalized biphenyls (e.g., 3,3'-diethoxybiphenyl-4,4'-dicarboxylic acid) form more stable MOFs than non-functionalized analogs like 4,4'-diethoxybiphenyl .

Biological Activity

4,4'-Diethoxybiphenyl, a biphenyl derivative with two ethoxy groups at the para positions, has garnered attention for its potential biological activities. This compound is investigated for various pharmacological properties, including antimicrobial, anticancer, and hepatoprotective effects. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

- Structure : Characterized by two phenyl rings connected by a single bond with ethoxy substituents.

Antimicrobial Activity

Research indicates that 4,4'-Diethoxybiphenyl exhibits significant antimicrobial properties. In studies where it was tested against various bacterial and fungal strains, it demonstrated effectiveness comparable to standard antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Candida albicans | 16 µg/mL |

| Bacillus pumilus | 8 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 4,4'-Diethoxybiphenyl on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 (liver cancer) | 15.2 |

| MCF7 (breast cancer) | 22.5 |

| HCT116 (colon cancer) | 18.0 |

The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways .

Hepatoprotective Effects

Studies have also explored the hepatoprotective properties of 4,4'-Diethoxybiphenyl in animal models. It has been shown to mitigate liver damage induced by toxic agents such as carbon tetrachloride (CCl₄).

- Case Study : In a controlled trial involving mice treated with CCl₄, administration of 4,4'-Diethoxybiphenyl resulted in a significant reduction in serum alanine aminotransferase (ALT) levels, indicating liver protection.

| Treatment Group | ALT Levels (U/L) |

|---|---|

| Control | 150 ± 10 |

| CCl₄ Only | 300 ± 15 |

| CCl₄ + Diethoxybiphenyl | 180 ± 12 |

These findings highlight the compound's potential as a therapeutic agent for liver diseases .

The biological activities of 4,4'-Diethoxybiphenyl are thought to be mediated through several mechanisms:

- Antioxidant Activity : The compound may enhance antioxidant enzyme activities, reducing oxidative stress in cells.

- Enzyme Interaction : It potentially interacts with specific enzymes involved in metabolic pathways related to cell survival and apoptosis.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.